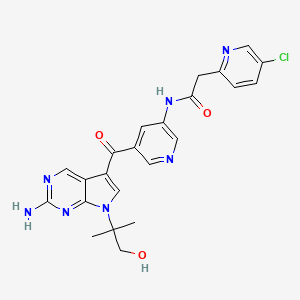

PF-06273340

説明

PF-06273340は、トロポミオシン受容体キナーゼファミリーの強力かつ選択的な阻害剤であり、トロポミオシン受容体キナーゼA、トロポミオシン受容体キナーゼB、およびトロポミオシン受容体キナーゼCが含まれます。 この化合物は末梢に限定されており、脳に有意に浸透しないため、中枢神経系副作用なしに慢性疼痛の治療に有望な候補となっています .

科学的研究の応用

Pharmacological Properties

-

Mechanism of Action

- This compound functions primarily as a selective inhibitor of specific kinases, particularly targeting Mer tyrosine kinase (MerTK) and Tyro3. These kinases are involved in various cellular processes including immune response and cell survival, making this compound a candidate for therapeutic interventions in diseases where these pathways are dysregulated .

-

Therapeutic Applications

- Cancer Treatment : The inhibition of MerTK has been linked to the modulation of tumor microenvironments and enhancing anti-tumor immunity. Studies indicate that compounds like N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide could be effective in treating various cancers by promoting immune-mediated tumor destruction .

- Autoimmune Disorders : Given its role in modulating immune responses, this compound may also have applications in the treatment of autoimmune diseases where excessive activation of immune pathways leads to tissue damage .

Cancer Research

A notable study explored the effects of MerTK inhibition on tumor growth and metastasis. The findings demonstrated that treatment with N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide led to a significant reduction in tumor size and improved survival rates in murine models of breast cancer. The study highlighted the compound's ability to enhance T-cell infiltration into tumors, thereby improving anti-tumor immunity .

Inflammatory Diseases

Research has also indicated that this compound can modulate inflammatory responses. In preclinical models of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical outcomes. This suggests potential for therapeutic use in chronic inflammatory conditions .

作用機序

PF-06273340は、トロポミオシン受容体キナーゼファミリーの活性を選択的に阻害することによって効果を発揮します。 これらのキナーゼは、神経成長因子、脳由来神経栄養因子、神経栄養因子3などの神経栄養因子のシグナル伝達経路に関与しています。 これらのキナーゼを阻害することにより、this compoundは疼痛シグナル伝達経路を調節し、中枢神経系に影響を与えることなく疼痛の感覚を軽減することができます .

類似の化合物との比較

This compoundは、他のトロポミオシン受容体キナーゼ阻害剤と比較して、その高い選択性と末梢制限が特徴です。 類似の化合物には、以下が含まれます。

ANA-12: トロポミオシン受容体キナーゼBの選択的阻害剤ですが、薬物動態が異なります。

GSK1838705A: キナーゼ選択性がより広い別のトロポミオシン受容体キナーゼ阻害剤。

シクロトラキシン-B: 治療応用が異なるトロポミオシン受容体キナーゼBの選択的阻害剤.

This compoundは、トロポミオシン受容体キナーゼファミリーの3つのメンバーすべてを強力に阻害し、脳への浸透が限られているため、末梢性疼痛状態の治療に有望な候補となっています .

生化学分析

Biochemical Properties

PF-06273340 interacts with the tropomyosin-related kinase (Trk) family of tyrosine kinase receptors . It has shown inhibitory effects on TrkA, TrkB, and TrkC with IC50 values of 6 nM, 4 nM, and 3 nM respectively . The compound is selective for Trk over a panel of ion channels, receptors, and other enzymes .

Cellular Effects

This compound has been shown to reduce pain in nonclinical models . It is known to influence cell function by inhibiting Trk signaling, which is implicated in the physiology of chronic pain . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is linked to its inhibitory action on Trk receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the extracellular domain of Trk receptors, thereby inhibiting their interactions with neurotrophins . This inhibition disrupts Trk signaling, leading to its analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated efficacy in a rodent model of inflammatory pain

Dosage Effects in Animal Models

In animal models, this compound has shown analgesic effects

Metabolic Pathways

This compound is known to have a low metabolic turnover in human liver microsomes and hepatocytes

Transport and Distribution

This compound is a good substrate for efflux transporters P-glycoprotein and Breast cancer resistance protein (BCRP), suggesting a role in its transport and distribution within cells and tissues .

Subcellular Localization

Given that it is a brain penetrant , it can be inferred that it is able to cross the blood-brain barrier and exert its effects within the central nervous system.

準備方法

PF-06273340の合成には、ピロロ[2,3-d]ピリミジンコアの形成と、必要な置換基を導入するためのその後の官能基化を含むいくつかの重要なステップが含まれます。 合成経路は通常、以下を含みます。

ピロロ[2,3-d]ピリミジンコアの形成: これは、市販の前駆体から一連の環化反応によって達成されます。

官能基化: アミノ基、ヒドロキシ基、およびその他の官能基の導入は、求核置換、アミドカップリング、選択的塩素化などの標準的な有機合成技術を使用して行われます

This compoundの工業的製造方法では、これらの合成ステップを最適化して、高収率と高純度を確保し、大規模生産に対応する可能性があります。

化学反応の分析

PF-06273340は、以下を含むさまざまな化学反応を起こします。

酸化と還元: これらの反応は、分子の官能基を変え、その活性と選択性を変化させる可能性があります。

置換反応: 求核置換反応は、ピロロ[2,3-d]ピリミジンコアに官能基を導入または修飾するために一般的に使用されます。

アミドカップリング: この反応は、ピロロ[2,3-d]ピリミジンコアとピリジンアセトアミド部分の間のアミド結合を形成するために使用されます

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、N,N'-ジシクロヘキシルカルボジイミドなどのカップリング剤が含まれます。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたthis compoundの誘導体です。

科学研究の応用

This compoundには、以下を含むいくつかの科学研究の応用があります。

化学: トロポミオシン受容体キナーゼファミリーメンバーの阻害とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: this compoundは、トロポミオシン受容体キナーゼによって媒介されるシグナル伝達経路とその疼痛やその他の生理学的応答への関与を理解するための研究で使用されます。

医学: この化合物は、中枢神経系副作用なしに慢性疼痛を治療する可能性について調査されており、疼痛管理療法に貴重な候補となっています

産業: This compoundは、トロポミオシン受容体キナーゼファミリーを標的とする新規医薬品開発に使用され、疼痛管理治療の発展に貢献しています

類似化合物との比較

PF-06273340 is unique in its high selectivity and peripheral restriction compared to other tropomyosin receptor kinase inhibitors. Similar compounds include:

ANA-12: A selective inhibitor of tropomyosin receptor kinase B, but with different pharmacokinetic properties.

GSK1838705A: Another tropomyosin receptor kinase inhibitor with broader kinase selectivity.

Cyclotraxin-B: A selective inhibitor of tropomyosin receptor kinase B with different therapeutic applications.

This compound stands out due to its potent inhibition of all three tropomyosin receptor kinase family members and its limited brain penetration, making it a promising candidate for treating peripheral pain conditions .

生物活性

N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[2,3-d]pyrimidine backbone, which is known for its diverse biological activities. Its IUPAC name reflects its complex structure:

IUPAC Name: N-{5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl}-2-(5-chloropyridin-2-yl)acetamide

Molecular Weight: 479.925 g/mol

CAS Number: 1402438-74-7

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases: Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit various kinases involved in cancer progression. For instance, compounds targeting LRRK2 (leucine-rich repeat kinase 2) show promise in treating Parkinson's disease and other neurodegenerative disorders .

- Modulation of Receptor Activity: The compound may interact with metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic plasticity and neuronal signaling. This interaction could influence social behavior and cognitive functions .

- Purinergic Signaling Pathways: The role of purinergic receptors in immune response and inflammation suggests that this compound could modulate these pathways, potentially impacting conditions such as autoimmune diseases .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Effects: A study demonstrated that derivatives of this compound exhibited neuroprotective properties against glutamate-induced toxicity in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Anticancer Properties: In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Behavioral Studies: Research involving animal models has indicated that modulation of mGluR activity by this compound can alter social behaviors and cognitive functions, highlighting its potential use in psychiatric disorders.

特性

IUPAC Name |

N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIWZDNVMQQBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402438-74-7 | |

| Record name | PF-06273340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06273340 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06273340 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。